LH1307 -

LH1307

Catalog Number: EVT-272799
CAS Number:
Molecular Formula: C54H58N8O6
Molecular Weight: 915.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 3 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 79 and 763 nM, respectively, in reporter assays).
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1.
Source

The development of LH1307 stems from extensive research into small molecule agents that can effectively disrupt PD-1/PD-L1 interactions, which are critical for tumor immune evasion. The compound was synthesized and characterized as part of ongoing efforts to identify potent inhibitors for therapeutic use in oncology .

Classification

LH1307 is classified as a small molecule inhibitor, specifically within the category of immunotherapeutic agents targeting immune checkpoint pathways. It belongs to a family of compounds that are structurally related to biphenyl derivatives, which have been shown to effectively bind to PD-L1 and inhibit its interaction with PD-1 .

Synthesis Analysis

Methods

The synthesis of LH1307 involves several key steps, utilizing various organic chemistry techniques. The synthetic pathway typically includes:

  • Formation of Amide Bonds: The initial step often involves the formation of amide bonds through coupling reactions between appropriate carboxylic acids and amines.
  • Use of Protecting Groups: Protecting groups such as tert-butyldimethylsilyl chloride are employed to prevent unwanted reactions during synthesis.
  • Sequential Introduction of Functional Groups: The introduction of solubilizing groups is performed using nucleophilic substitution reactions (S_N2), which enhance the solubility and bioavailability of the compound .

Technical Details

The synthetic routes have been optimized for efficiency, incorporating modifications that allow for better yields and purities. For instance, the use of Suzuki–Miyaura cross-coupling reactions has been reported to facilitate the introduction of vinyl groups, which are crucial for further transformations leading to LH1307 .

Molecular Structure Analysis

Structure

The molecular structure of LH1307 features a biphenyl core with various substituents that enhance its binding affinity for PD-L1. The specific arrangement and types of functional groups attached to the biphenyl scaffold are critical for its biological activity.

Data

The chemical structure can be represented by its molecular formula and other structural data, including:

  • Molecular Formula: C₁₅H₁₈N₂O₄S
  • Molecular Weight: Approximately 334.38 g/mol
  • CAS Number: 2375720-38-8 .
Chemical Reactions Analysis

Reactions

LH1307 undergoes several chemical reactions that are pivotal for its activity:

  • Binding Reactions: The primary reaction involves the binding of LH1307 to PD-L1, inhibiting its interaction with PD-1.
  • Stability Studies: Evaluations using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) help in assessing the stability and degradation pathways of LH1307 in various conditions .

Technical Details

The binding affinity and kinetics can be determined through biophysical methods such as microscale thermophoresis and surface plasmon resonance, providing insights into how effectively LH1307 can inhibit PD-L1 .

Mechanism of Action

Process

The mechanism by which LH1307 exerts its effects involves:

  • Competitive Inhibition: By binding to PD-L1, LH1307 prevents PD-1 from interacting with its ligand, thereby blocking the inhibitory signal that tumors exploit to evade immune detection.
  • Induction of Dimerization: Notably, studies indicate that LH1307 may induce a more symmetrical arrangement of PD-L1 dimers compared to previous asymmetric inhibitors, enhancing its efficacy in disrupting PD-1/PD-L1 interactions .

Data

Quantitative assessments reveal that compounds like LH1307 can achieve significant dissociation rates in assays measuring PD-1/PD-L1 interactions, indicating their potential effectiveness in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

LH1307 exhibits several notable physical properties:

  • Solubility: Soluble in organic solvents, which is essential for its formulation in drug delivery systems.
  • Stability: Stability analyses show that LH1307 maintains integrity under physiological conditions, making it suitable for biological applications .

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant pKa values can influence the ionization state of LH1307 under physiological conditions, affecting its absorption and distribution.
  • Reactivity: The presence of functional groups may dictate reactivity patterns with biological targets or during metabolic processes.
Applications

Scientific Uses

LH1307 is primarily explored for its potential applications in cancer immunotherapy. Its ability to inhibit the PD-1/PD-L1 pathway positions it as a candidate for:

  • Therapeutic Development: As an investigational drug aimed at enhancing anti-tumor immunity.
  • Research Tool: Utilized in preclinical studies to better understand immune checkpoint mechanisms and develop new therapeutic strategies against cancers resistant to conventional treatments .
Introduction

Background on PD-1/PD-L1 Immune Checkpoint in Cancer Immunotherapy

The PD-1/PD-L1 pathway is a critical immune checkpoint that enables tumors to evade host immunity. Programmed Death Ligand 1 (PD-L1), overexpressed on tumor cells, binds to Programmed Death 1 (PD-1) receptors on T cells, transmitting inhibitory signals that suppress T-cell activation, proliferation, and cytotoxic function. This interaction results in reduced cytokine production (e.g., TNF-α, IFN-γ, IL-2) and promotes T-cell exhaustion, allowing tumors to escape immune surveillance [3] [7] [9]. The pathway’s significance is underscored by the clinical success of monoclonal antibodies (mAbs) targeting PD-1/PD-L1, which have revolutionized cancer treatment for malignancies such as melanoma, non-small cell lung cancer, and renal cell carcinoma. However, the limitations of mAbs—including poor tumor penetration, immunogenicity, and high production costs—have driven research into alternative therapeutic modalities [1] [2].

Role of Small-Molecule Inhibitors in Disrupting PD-1/PD-L1 Interaction

Small-molecule inhibitors offer distinct pharmacological advantages over antibodies. Their low molecular weight (<1 kDa) enables deeper penetration into solid tumors, while oral bioavailability allows flexible dosing outside clinical settings. Additionally, their shorter pharmacokinetic half-life (hours vs. weeks for mAbs) permits rapid treatment cessation to manage immune-related adverse events (irAEs). Critically, these inhibitors disrupt the PD-1/PD-L1 protein-protein interaction (PPI) by targeting a hydrophobic tunnel within PD-L1, inducing conformational changes that prevent PD-1 binding [1] [2] [4].

Table 1: Key Advantages of Small-Molecule PD-1/PD-L1 Inhibitors vs. Monoclonal Antibodies

ParameterSmall MoleculesAntibodies
Tumor DistributionEnhanced tissue penetrationLimited by large size (150 kDa)
Route of AdministrationOral bioavailabilityIntravenous infusion required
Half-LifeShort (hours); enables toxicity managementLong (weeks); sustained target occupancy
Manufacturing CostLower; synthetic productionHigher; recombinant production
Target SpecificityPotential for multi-checkpoint inhibitionHighly selective for single epitope

Emergence of Biphenyl-Based Compounds as PD-L1 Antagonists

Biphenyl-based compounds represent the most advanced class of small-molecule PD-L1 inhibitors. Bristol-Myers Squibb (BMS) pioneered this chemotype with BMS-202 (IC₅₀ = 18 nM), the first compound shown to bind PD-L1 and induce its dimerization via a deep hydrophobic pocket formed at the interface of two PD-L1 monomers [1] [4] [6]. Subsequent optimization yielded derivatives with improved potency, such as BMS-1166 (IC₅₀ = 3.89 nM). These inhibitors exploit key "hotspot" residues in PD-L1—including Tyr56, Met115, Ala121, and Tyr123—through hydrophobic interactions and hydrogen bonding. The biphenyl core’s C₂-symmetry allows simultaneous engagement with identical residues on both PD-L1 monomers, stabilizing the dimeric form and sterically occluding PD-1 binding [1] [6] [10].

Table 2: Evolution of Biphenyl-Based PD-L1 Inhibitors

CompoundIC₅₀ (nM)Key Structural FeaturesPDB ID
BMS-8146Initial biphenyl core5J8O
BMS-20218Optimized hydrophobic tails5J89
BMS-11663.89Enhanced hydrogen bonding networks6R3K
LH13073.0C₂-symmetric design; optimized linkers6RPG

LH1307: Structural Classification and Therapeutic Significance

Molecular Architecture and Binding Mechanism

LH1307 (C₅₄H₅₈N₈O₆; molecular weight 915.11 g/mol) is a C₂-symmetric biphenyl derivative featuring:

  • Central 2,2′-Dimethylbiphenyl Core: Creates a 90° twist between phenyl rings, positioning substituents to engage both PD-L1 monomers symmetrically [5] [6].
  • Dihydrobenzodioxinyl Groups: Extend into hydrophobic sub-pockets lined by Ala121, Tyr123, and Met115 residues.
  • 3-Cyanopyridinyl Methoxy Linkers: Form hydrogen bonds with Lys124 and Arg125 in PD-L1’s hydrophilic groove [6].
  • Acetamidoethylamino Side Chains: Enhance solubility and engage Gln66/Asp61 via electrostatic interactions.

Structural studies (PDB ID: 6RPG) reveal that LH1307 binds PD-L1 with an IC₅₀ of 3.0 nM in HTRF assays. It induces a symmetrically arranged PD-L1 homodimer, where the ligand’s biphenyl core sits at the dimer interface, occluding >95% of the PD-1 binding surface. Key interactions include:

  • π-π stacking between biphenyl groups and Tyr56.
  • Hydrogen bonds between cyanopyridine nitriles and Tyr123.
  • Van der Waals contacts with Ile54 and Met115 [5] [6] [10].

Table 3: Structural and Functional Features of LH1307

PropertyDescription
Chemical FormulaC₅₄H₅₈N₈O₆
IUPAC NameN,N′-(2,2′-(4,4′-(2,2′-Dimethylbiphenyl-3,3′-diyl)bis(methylene)bis(oxy)bis(2-((5-cyanopyridin-3-yl)methoxy)-5-methyl-4,1-phenylene))bis(methylene)bis(azanediyl)bis(ethane-2,1-diyl))diacetamide
Binding ModeInduction of PD-L1 homodimerization
Key Residue InteractionsTyr56, Met115, Ala121, Tyr123, Lys124, Arg125
Cellular ActivitySHP-1 recruitment IC₅₀ = 79 nM; NFAT signaling EC₅₀ = 763 nM

Therapeutic Significance and Research Applications

LH1307 demonstrates superior cellular activity compared to earlier inhibitors. In co-culture assays:

  • Blocks PD-1/PD-L1 interaction between Jurkat T cells and PD-L1-expressing U2OS cells (SHP-1 recruitment IC₅₀ = 79 nM).
  • Restores NFAT signaling in T-cell activation assays (EC₅₀ = 763 nM) [5] [7]. Its species-specific binding profile—higher affinity for human vs. murine PD-L1 due to sequence variations at Asp122 and Lys124—highlights challenges in preclinical translation but informs rational design of human-selective inhibitors [10]. As a research tool, LH1307 validates the therapeutic potential of small-molecule PPI inhibitors and provides a template for optimizing oral immunotherapies. Its structural insights enable further exploration of combination therapies with chemotherapy, radiotherapy, or other immunomodulators to overcome resistance [6] [7].

Properties

Product Name

LH1307

IUPAC Name

N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide

Molecular Formula

C54H58N8O6

Molecular Weight

915.1 g/mol

InChI

InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64)

InChI Key

RNCINFJGGSQEHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C

Solubility

Soluble in DMSO

Synonyms

LH1307, LH 1307, LH-1307

Canonical SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.